molecular formula C16H27N5 B5559260 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine

2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine

Cat. No.: B5559260
M. Wt: 289.42 g/mol
InChI Key: JRJFBQYLNCOSFP-UHFFFAOYSA-N
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Description

2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H27N5 and its molecular weight is 289.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.22664588 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Research has explored the synthesis of various pyrimidine derivatives, including structures similar to 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine. These compounds have been studied for their potential as medicinal chemistry building blocks. For example, a study focused on the synthesis of potent CCR4 antagonists using a similar structure, highlighting the compound's affinity in various assays and its ability to induce endocytosis of CCR4, a feature not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Antimicrobial Applications

Another study investigated the antimicrobial activity of heterocyclic compounds containing pyrimidine derivatives, which were incorporated into polyurethane varnish and printing ink paste. The compounds exhibited significant antimicrobial effects against different microbial strains (El‐Wahab et al., 2015).

Drug Discovery and Development

In drug discovery, a study designed and synthesized JAK1-selective inhibitors based on a core scaffold similar to the compound . The optimized compound exhibited significant selectivity and efficacy in various in vitro and in vivo models (Chough et al., 2018).

Antitumor and Antimicrobial Activities

A study on the synthesis of N-arylpyrazole-containing enaminones, which reacted with various compounds to form substituted pyridine derivatives and other structures, revealed that some of these compounds had comparable inhibitory effects against human breast and liver carcinoma cell lines to standard treatments. Additionally, their antimicrobial activities were also evaluated (Riyadh, 2011).

Properties

IUPAC Name

2-methyl-6-(10-methyl-3,10-diazaspiro[5.6]dodecan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5/c1-13-18-14(17)12-15(19-13)21-10-6-16(7-11-21)4-3-8-20(2)9-5-16/h12H,3-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJFBQYLNCOSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3(CCCN(CC3)C)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.